(S)-2-(((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)pent-4-en-1-ol
Description
Furodioxolane Ring Stereochemistry
- C3a (S) : Positioned at the bridgehead between the furan and dioxolane rings, this center’s configuration influences ring puckering.
- C4 (R) : Attached to the methylene bridge bearing the pentenol chain, this center’s stereochemistry affects side-chain orientation.
- C6 (R) and C6a (S) : These centers govern the spatial arrangement of the methoxy and dimethyl groups.
The observed 3aS,4R,6R,6aS configuration stabilizes the fused ring system by minimizing steric clashes between the methoxy group and dimethyl substituents.
Pent-4-en-1-ol Side Chain
The hydroxyl-bearing carbon (C1 of the pentenol chain) adopts an (S) configuration, positioning the -OH group and double bond (C4-C5) on opposite sides of the chain. This arrangement facilitates intramolecular hydrogen bonding with the methoxy group in certain conformations.
Furodioxolane Ring System Conformational Analysis
The fused furodioxolane ring adopts a twist-envelope conformation , as revealed by X-ray crystallography and computational studies (Table 1).
| Parameter | Furan Ring (Tetrahydrofuran) | Dioxolane Ring (1,3-Dioxolane) |
|---|---|---|
| Puckering | Twist (C3a and C6a) | Envelope (O1) |
| Cremer-Pople Q | 0.3175 Å | 0.3192 Å |
| Pseudorotation | φ = 117.6° | φ = 187.1° |
Key Observations:
- The furan ring’s twist conformation reduces torsional strain from the fused dioxolane.
- The dioxolane ring’s envelope conformation at O1 optimizes orbital overlap for anomeric stabilization.
- Methyl groups at C2 enforce rigidity, preventing ring flipping observed in non-methylated analogs.
Hydrogen bonding between the C4 hydroxyl and dioxolane oxygen (O⋯H-O = 2.12 Å) further stabilizes this conformation, creating a layered crystal structure parallel to the (001) plane.
Pent-4-en-1-ol Side Chain Spatial Orientation
The pentenol chain exhibits restricted rotation due to the C4-C5 double bond, favoring a gauche conformation between the hydroxyl group and the fused ring system (Fig. 3).
Key Geometric Parameters:
- C4-C5 Double Bond : 1.337 Å (typical for alkenes).
- Dihedral Angle (C3-C4-C5-C6) : 178.2° (near-perfect trans configuration).
- Hydrogen Bonding : O-H⋯O (methoxy) distance = 2.45 Å, stabilizing the (S) configuration.
The chain’s orientation positions the hydroxyl group for potential intermolecular interactions in crystalline or solution phases, influencing solubility and reactivity.
Properties
Molecular Formula |
C14H24O5 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl]pent-4-en-1-ol |
InChI |
InChI=1S/C14H24O5/c1-5-6-9(8-15)7-10-11-12(13(16-4)17-10)19-14(2,3)18-11/h5,9-13,15H,1,6-8H2,2-4H3 |
InChI Key |
IDSKIWFKOTVZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OC)CC(CC=C)CO)C |
Origin of Product |
United States |
Preparation Methods
Protection of D-Ribose
D-Ribose is protected as methyl 2,3-O-isopropylidene-D-ribofuranoside (CAS: 72402-14-3), a common intermediate. The isopropylidene group locks the furanose ring into a rigid conformation, while the C1 methoxy group prevents undesired ring-opening:
$$
\text{D-Ribose} \xrightarrow{\text{acetone, H}^+} \text{2,3-O-isopropylidene-D-ribofuranose} \xrightarrow{\text{CH}3\text{OH, H}^+} \text{Methyl 2,3-O-isopropylidene-D-ribofuranoside}
$$
This intermediate (molecular formula: C$$9$$H$${16}$$O$$5$$) is commercially available and serves as the starting material for further modifications.
Functionalization at C4
The C4 hydroxymethyl group is activated for nucleophilic substitution. Tosylation or mesylation introduces a leaving group:
$$
\text{Methyl 2,3-O-isopropylidene-D-ribofuranoside} \xrightarrow{\text{TsCl, pyridine}} \text{((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d]dioxol-4-yl)methyl 4-methylbenzenesulfonate} \quad (\text{CAS: 4137-56-8})
$$
This tosylate (MW: 358.41 g/mol) reacts with nucleophiles to form C4-substituted derivatives.
Installation of the Pent-4-en-1-ol Side Chain
The (S)-configured pent-4-en-1-ol chain is introduced via stereoselective alkylation or cross-metathesis .
Grignard Addition with Chiral Induction
A Grignard reagent (e.g., CH$$2$$=CHCH$$2$$MgBr) adds to a C4 aldehyde intermediate, followed by asymmetric reduction:
$$
\text{C4 aldehyde} \xrightarrow{\text{CH}2=\text{CHCH}2\text{MgBr}} \text{racemic alcohol} \xrightarrow{\text{(R)-BINAP-Ru catalyst}} (S)\text{-configured alcohol}
$$
Rhodium-catalyzed asymmetric hydrogenation (e.g., using Burk-type ligands) achieves enantiomeric excess >95%.
Olefin Cross-Metathesis
Grubbs catalyst mediates cross-metathesis between a terminal alkene and a C4-allylated intermediate:
$$
\text{C4-allyl ether} + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{Grubbs II}} \text{pent-4-en-1-ol derivative}
$$
This method offers modularity but requires careful control of stereochemistry.
Stereochemical Control
The (S) configuration at C2' is established via asymmetric catalysis or chiral auxiliary approaches.
Rhodium-Catalyzed Asymmetric Hydrogenation
A prochiral enamide intermediate undergoes hydrogenation using a chiral Rh-(R)-BPE complex:
$$
\text{Enamide} \xrightarrow{\text{Rh/(R)-BPE, H}_2} (S)\text{-amide} \quad (\text{ee} >98\%)
$$
Deprotection yields the (S)-alcohol.
Enzymatic Resolution
Lipases (e.g., Candida antarctica) selectively hydrolyze the (R)-enantiomer of a racemic acetate, leaving the (S)-alcohol.
Final Deprotection and Purification
Global deprotection (e.g., acid hydrolysis of isopropylidene groups) is avoided since the target retains the methoxy and dioxolane protections. Final purification uses column chromatography (silica gel, hexane/EtOAc) or crystallization from dichloromethane.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Grignard + Hydrogenation | Asymmetric hydrogenation | 65–75 | >95% ee | Moderate |
| Cross-Metathesis | Olefin coupling | 50–60 | Requires chiral control | High |
| Enzymatic Resolution | Kinetic resolution | 40–50 | 90–95% ee | Low |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)pent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(S)-2-(((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)pent-4-en-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, or changes in gene expression. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares its core furodioxolane structure with several analogs, but differences in substituents and stereochemistry lead to distinct properties. Key comparisons are summarized below:
Biological Activity
Overview of Biological Activity
This compound exhibits significant biological activity due to its unique structural components, including the tetrahydrofuro[3,4-d][1,3]dioxol ring system and the pent-4-en-1-ol side chain . These features contribute to its ability to modulate biochemical pathways and interact with specific molecular targets.
The compound's biological effects are mediated through:
- Enzyme Modulation : It interacts with enzymes involved in metabolic pathways.
- Cellular Signaling : Alters signaling pathways critical for cell proliferation and apoptosis.
- Gene Expression : Potentially influences transcriptional activity in target cells .
Inhibition of Cell Proliferation
Studies on structurally similar compounds have shown significant effects on cancer cell lines:
- A related compound demonstrated a 40% inhibition of MDA-MB-231 breast carcinoma cell proliferation at concentrations above 3 µM. The mechanism was linked to cell cycle arrest rather than cytotoxicity .
- The compound is hypothesized to induce a cytostatic effect , slowing down cell division without causing immediate cell death .
Potential Applications
These findings suggest that the compound could be explored as:
- A cytostatic agent for breast cancer therapy.
- A lead molecule for designing derivatives with enhanced anticancer properties.
Reactivity
The compound can undergo various chemical reactions:
- Oxidation : Conversion to ketones or aldehydes.
- Reduction : Formation of alcohol derivatives.
- Substitution Reactions : Leads to diverse functionalized products.
Biochemical Assays
Preliminary assays indicate:
- Dose-dependent modulation of metabolic activity in viable cells.
- Interaction with enzymes like Nicotinamide N-methyltransferase (NNMT), which is implicated in cancer metabolism .
Case Study: Breast Cancer Cell Lines
A structurally similar compound was tested on MDA-MB-231 cells:
- Significant growth inhibition at concentrations >10 µM.
- Induced cell cycle arrest without affecting adhesion properties or causing apoptosis .
Dose Response
Table 1 summarizes the dose-dependent effects observed in cellular studies:
| Concentration (µM) | Effect on Cell Growth | Notes |
|---|---|---|
| < 3 | Minimal effect | Baseline metabolic activity |
| 3–10 | ~40% inhibition | Cytostatic effect observed |
| > 10 | Significant arrest | No apoptosis detected |
Structural Features and Uniqueness
The compound's biological activity is largely attributed to its structural elements:
- Tetrahydrofuro[3,4-d][1,3]dioxol Ring System : Provides stability and specificity in molecular interactions.
- Pent-4-en-1-ol Side Chain : Enhances lipophilicity and cellular permeability.
These features make it a promising candidate for further drug development efforts targeting metabolic and proliferative disorders .
Future Research Directions
To fully understand the biological potential of this compound, further studies are recommended:
- Protein Target Identification : Determine specific enzymes or receptors affected.
- Structure–Activity Relationship (SAR) : Explore derivatives with improved efficacy.
- In Vivo Studies : Assess pharmacokinetics and therapeutic potential in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
